6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a 2-methyl-1H-1,2,3-triazol-4-yl group at the 2nd position, and a benzopyran-4-one core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Triazole Formation: The 2-methyl-1H-1,2,3-triazol-4-yl group can be introduced through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves the reaction of an alkyne with an azide in the presence of a copper catalyst.
Cyclization: The final step involves the cyclization of the intermediate to form the benzopyran-4-one core structure. This can be achieved through various cyclization reactions, depending on the specific intermediates used.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzopyran core and the triazole ring.
Cyclization and Ring-Opening: The benzopyran core can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Triazole Formation: Copper(I) catalyst, alkyne, azide
Substitution: Nucleophiles such as amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzopyran derivatives, while oxidation and reduction reactions can modify the oxidation state of the core structure.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes and interactions, particularly those involving the triazole and benzopyran moieties.
Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The triazole ring and benzopyran core can interact with various enzymes, receptors, and proteins, leading to modulation of their activity. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth, leading to its potential therapeutic effects.
Comparison with Similar Compounds
6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one can be compared with other benzopyran and triazole derivatives, such as:
6-Bromo-2-(1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one: Lacks the methyl group on the triazole ring.
2-(2-Methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one: Lacks the bromine atom at the 6th position.
6-Bromo-4H-1-benzopyran-4-one: Lacks the triazole ring.
The uniqueness of this compound lies in the combination of the bromine atom, triazole ring, and benzopyran core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
131924-43-1 |
---|---|
Molecular Formula |
C12H8BrN3O2 |
Molecular Weight |
306.11 g/mol |
IUPAC Name |
6-bromo-2-(2-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H8BrN3O2/c1-16-14-6-9(15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3 |
InChI Key |
LTOJGSFWCFWGQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.